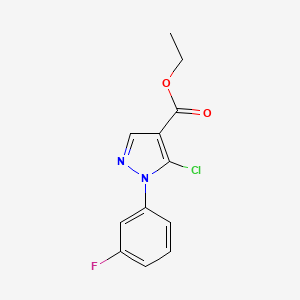

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a chloro substituent at the 5-position of the pyrazole ring and a 3-fluorophenyl group at the 1-position. Its molecular formula is C₁₂H₁₀ClFN₂O₂, with a molecular weight of 268.67 g/mol. Pyrazole derivatives are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. For structurally analogous pyrazole esters (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate), hydrolysis with lithium hydroxide in aqueous methanol yields the carboxylic acid derivative in high yields (~95%) .

Example Conditions :

-

Reagent: 1N LiOH in methanol

-

Temperature: Reflux (17 hours)

-

Product: 5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid .

Oxidation Reactions

The chloro and fluorophenyl groups influence oxidation pathways. Pyrazole esters with similar substitution patterns are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in aqueous pyridine . For instance:

| Substrate | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | KMnO₄ (aq. pyridine) | 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid | 85% |

This suggests analogous behavior for the 3-fluorophenyl-substituted derivative.

Reduction Reactions

Reduction of the ester group or nitro intermediates (if present) has been reported for related compounds. For example, lithium aluminum hydride (LiAlH₄) reduces ethyl pyrazole-4-carboxylates to primary alcohols.

Mechanism :

-

Ester → Alcohol via LiAlH₄

-

Chloro group remains intact under mild reducing conditions.

Nucleophilic Substitution

The chloro substituent at position 5 participates in nucleophilic substitution. In structurally similar pyrazoles (e.g., ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate), the chloro group reacts with amines or thiols under basic conditions to form C–N or C–S bonds.

Example Reaction :

-

Substrate: Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

-

Reagent: Morpholine, K₂CO₃

-

Product: Ethyl 5-morpholino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

-

Conditions: DMF, 80°C, 12 hours.

Condensation Reactions

The ester and fluorophenyl groups enable participation in condensation reactions. For example, aldol condensation with acetylacetone in ethanolic NaOH yields α,β-unsaturated ketones :

Reaction Pathway :

-

Base-mediated deprotonation of acetylacetone.

-

Nucleophilic attack on the pyrazole aldehyde (if present).

Vilsmeier-Haack Formylation

While not directly documented for this compound, pyrazole-4-carboxylates with electron-donating groups undergo Vilsmeier-Haack reactions to introduce formyl groups. For example, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized using POCl₃ and DMF .

Applicability :

-

Substrate: this compound

-

Reagents: POCl₃, DMF

-

Product: Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde-3-carboxylate .

Cyclization Reactions

The ester group facilitates cyclization with bifunctional nucleophiles. For instance, reaction with hydrazine forms pyrazolo[3,4-d]pyridazine derivatives :

Conditions :

-

Reagent: Hydrazine hydrate

-

Solvent: Ethanol, reflux

-

Product: 5-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-ol .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophilic substitution to the para position. Nitration with HNO₃/H₂SO₄ introduces nitro groups, though this is less common due to the electron-withdrawing fluorine.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmacological agent due to its anti-inflammatory and anti-cancer properties.

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Studies have shown that related compounds exhibit significant inhibition of COX-2, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, including BRAF(V600E) and EGFR. Such activities indicate its potential role as an anticancer agent.

Agricultural Chemistry

The compound is also explored for its applications in agriculture, particularly in the development of herbicides and pesticides.

- Herbicide Development : this compound serves as a key ingredient in formulating herbicides that enhance crop yield while minimizing environmental impact. Its structural properties allow for effective targeting of specific plant pathways, reducing off-target effects .

- Pesticide Formulation : The compound's efficacy against various pests has been evaluated, demonstrating potential for use in protecting crops from infestations while maintaining ecological balance .

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials.

- Polymer Development : this compound is utilized in synthesizing polymers with enhanced thermal and mechanical properties, which can be beneficial for various industrial applications including automotive and aerospace sectors .

Case Study 1: Anti-inflammatory Activity

A study conducted on pyrazole derivatives demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when tested on human cell lines.

Case Study 2: Herbicide Efficacy

Field trials evaluating the herbicidal activity of this compound revealed its effectiveness against common agricultural weeds. The trials indicated a higher yield in treated plots compared to control groups, confirming its potential as a viable herbicide option .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance its ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares the target compound with analogous pyrazole carboxylates, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance stability and reactivity. The nitro group in GOLHEV increases molecular weight and polarity, while the trifluoromethyl group in improves lipophilicity . Amino Group (KODXIL): Facilitates hydrogen bonding, critical for crystal packing and solubility . Fluorophenyl vs. Nitrophenyl: The 3-fluorophenyl group in the target compound may confer better membrane permeability compared to the 4-nitrophenyl analog due to reduced polarity .

Synthetic Routes :

- Substitution reactions (e.g., with iodomethane or aryl halides) and Suzuki couplings are common for introducing aryl/alkyl groups .

- Ureido derivatives like GeGe3 require specialized coupling reagents .

Biological Activity :

- Antifungal activity is inferred for the target compound based on structural similarity to derivatives in , which showed efficacy against fungal pathogens .

- Anti-angiogenic activity in GeGe3 highlights the role of ureido substituents in targeting endothelial cell migration .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 3-fluorophenyl group increases lipophilicity (LogP ~2.5–3.0), favoring blood-brain barrier penetration compared to polar nitro-substituted analogs .

- Melting Points: Chloro and nitro derivatives (e.g., GOLHEV) exhibit higher melting points (>150°C) due to stronger intermolecular forces, whereas amino-substituted compounds (KODXIL) have lower melting points (~120°C) .

- Solubility: Amino and ureido groups improve aqueous solubility, while trifluoromethyl and chloro groups enhance organic solvent compatibility .

Biological Activity

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C12H10ClFN2O2

Molecular Weight: 268.67 g/mol

The compound features a pyrazole ring with chlorine and fluorine substituents, which are known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown that derivatives of pyrazole compounds possess significant activity against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has demonstrated cytotoxic effects, making it a candidate for further development as an anticancer agent.

- Cell Line Studies: In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited significant inhibitory effects with IC50 values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with some studies indicating that this compound may inhibit inflammatory pathways.

- Mechanism of Action: The compound's mechanism is thought to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation and bacterial growth at low concentrations . -

Cytotoxicity Assessment:

In a cytotoxicity assessment against various cancer cell lines, this compound showed promising results, particularly in inhibiting the proliferation of MCF7 cells with an IC50 value significantly lower than many standard chemotherapeutics . -

Mechanistic Insights:

Research into the mechanistic pathways revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with a substituted hydrazine (e.g., 3-fluorophenylhydrazine). The chloro substituent at the 5-position is introduced either during cyclization via electrophilic halogenation or through post-synthetic modification. Hydrolysis of the ester group (if required) is performed under basic conditions . For related pyrazole esters, regioselectivity is influenced by substituent electronic effects, with electron-withdrawing groups like fluorine directing reactivity .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : 1H, 13C, and 19F NMR to confirm substituent positions and purity.

- IR : Identification of carbonyl (C=O, ~1700 cm−1) and C-F (1100–1000 cm−1) stretches.

- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., dihedral angles between the pyrazole ring and fluorophenyl group) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenyl and chloro groups influence regioselectivity during synthesis?

The 3-fluorophenyl group exerts an electron-withdrawing effect via resonance, directing electrophilic substitution to the para position on the pyrazole ring. The chloro substituent at the 5-position stabilizes the intermediate through inductive effects, reducing side reactions. Steric hindrance from the fluorophenyl group can slow nucleophilic attacks, favoring specific regioisomers. Computational studies (e.g., DFT) can model charge distribution to predict reaction pathways .

Q. What computational methods are used to predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO), which correlate with chemical reactivity. Solvent effects are modeled using polarizable continuum models (PCM). For stability, molecular dynamics simulations assess thermal decomposition pathways, while QSAR models relate substituents to biological activity .

Q. How can conflicting spectroscopic data between studies be resolved?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystallographic polymorphism. Cross-validation using complementary techniques is critical:

- X-ray crystallography provides definitive structural assignments.

- Variable-temperature NMR identifies dynamic processes (e.g., ring flipping).

- Computational spectral simulations (e.g., Gaussian) reconcile experimental vs. theoretical results .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Lewis acids (e.g., ZnCl2) improve cyclization efficiency.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Q. How is the compound’s potential biological activity evaluated in preclinical studies?

- Enzyme assays : Target-specific inhibition (e.g., kinase or protease assays) using fluorescence-based readouts.

- Molecular docking : Predict binding affinity to proteins (e.g., using AutoDock Vina).

- ADMET profiling : In vitro models assess permeability (Caco-2 cells), metabolic stability (microsomes), and cytotoxicity (MTT assay) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited for this derivative, general precautions include:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., fluorinated byproducts).

- Waste disposal : Incineration or licensed chemical waste services for halogenated compounds .

Q. Methodological Case Studies

Case Study: Resolving Crystal Packing Effects on Physicochemical Properties

X-ray analysis of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate revealed intermolecular C–H···O hydrogen bonds and π-π stacking between aromatic rings, which influence melting point and solubility. Similar analysis can be applied to the 3-fluorophenyl analog to correlate crystal structure with stability .

Case Study: Metabolite Identification via LC-MS/MS

For related pyrazole derivatives, Phase I metabolites (e.g., hydroxylation at the 5-position) and Phase II conjugates (glucuronides) are identified using high-resolution LC-MS/MS. Collision-induced dissociation (CID) fragments confirm metabolic pathways .

Properties

CAS No. |

1245101-31-8 |

|---|---|

Molecular Formula |

C12H10ClFN2O2 |

Molecular Weight |

268.67 g/mol |

IUPAC Name |

ethyl 5-chloro-1-(3-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 |

InChI Key |

MLAHQIOGTWZZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.